molecular formula C17H14ClNO4S B3048156 ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate CAS No. 158561-88-7

ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B3048156
CAS No.: 158561-88-7
M. Wt: 363.8 g/mol
InChI Key: VGGHSNNQLCWMCC-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals This particular compound features a chloro substituent at the 5-position, a phenylsulfonyl group at the 1-position, and an ethyl ester at the 2-position of the indole ring

Scientific Research Applications

Ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs targeting various diseases.

    Industry: The compound finds applications in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action for similar compounds often involves the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Safety and Hazards

The safety and hazards of similar compounds are typically provided in their Material Safety Data Sheets (MSDS). These documents provide information on handling, storage, and emergency procedures related to the compound .

Future Directions

The future directions in the study of similar compounds often involve the development of new strategies for their synthesis and the exploration of their potential applications . For instance, the protodeboronation of alkyl boronic esters is a process that is not well developed and could be a focus of future research .

Preparation Methods

The synthesis of ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloroindole.

    Sulfonylation: The 5-chloroindole undergoes sulfonylation with phenylsulfonyl chloride in the presence of a base such as pyridine to introduce the phenylsulfonyl group at the 1-position.

    Esterification: The resulting 1-(phenylsulfonyl)-5-chloroindole is then subjected to esterification with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl ester at the 2-position.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of large-scale production.

Chemical Reactions Analysis

Ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ester group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

Ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 5-chloro-1H-indole-2-carboxylate: Lacks the phenylsulfonyl group, which may result in different biological activities and chemical reactivity.

    5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester.

    1-(phenylsulfonyl)-1H-indole-2-carboxylate:

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

ethyl 1-(benzenesulfonyl)-5-chloroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S/c1-2-23-17(20)16-11-12-10-13(18)8-9-15(12)19(16)24(21,22)14-6-4-3-5-7-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGHSNNQLCWMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625489
Record name Ethyl 1-(benzenesulfonyl)-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158561-88-7
Record name Ethyl 1-(benzenesulfonyl)-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 60% dispersion of NaH in mineral oil (1.07 g, 26.9 mmol) was washed with hexane, and the resulting powder was suspended in 40 mL of DMF. After cooling the stirred mixture to 0° C., ethyl 5-chloro-1H-indole-2-carboxylate (5.00 g, 22.4 mmol) was added in portions. The solution was warmed to room temperature, during which gas was released. After 15 minutes, the mixture was cooled again to 0° C., and benzenesulfonyl chloride was added dropwise (3.14 mL, 24.6 mmol). After warming to room temperature, the reaction was stirred for 1.5 hours, then poured into a mixture of EtOAc and saturated aqueous NaHCO3 solution. The organic phase was washed with water and brine, dried with Na2SO4, filtered, and concentrated in vacuo. The resulting solid was stirred in 50 mL of a 10% EtOAc/hexane solution for 30 minutes, then filtered to provide the titled product as a white powder. Proton NMR for the product was consistent with the titled compound. ESI+MS: 364.1 [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate

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